molecular formula C16H14N2OS2 B2628775 N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide CAS No. 942002-88-2

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide

Cat. No. B2628775
M. Wt: 314.42
InChI Key: PVXUGIOZBSTEDQ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-5-yl is a common moiety in many organic compounds and is known for its aromaticity. The ethylthio group attached at the 3-position indicates the presence of an ethyl group attached through a sulfur atom .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray diffraction, NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions of such compounds can vary widely depending on the conditions and reagents used. For instance, some benzo[d]thiazol-5-yl compounds have been used in the oligomerization of ethylene .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups all play a role .

Scientific Research Applications

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives, which are structurally related to N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide, highlighted their ability to act as supramolecular gelators. These compounds, specifically 3-methyl-N-(thiazol-2-yl)benzamide and 3-methyl-N-(5-methylthiazol-2-yl)benzamide, demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions. This indicates a potential application in material science for designing novel gel materials with specific properties (Yadav & Ballabh, 2020).

Anti-inflammatory Activity

Another research explored the synthesis of benzamide derivatives based on thiazole and thiazoline, evaluating their anti-inflammatory activity. The study synthesized four compounds and found that hydrochloride salts of two compounds showed anti-inflammatory activity across a concentration range, indicating the therapeutic potential of these compounds in anti-inflammatory treatments (Lynch et al., 2006).

Inhibitors in Biological Systems

Further investigation into 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors identified a potent compound with sub nanomolar IC(50) values in murine and human SCD-1 inhibitory assays. This compound demonstrated a dose-dependent decrease in plasma desaturation index in mice, highlighting its potential application in treating metabolic disorders (Uto et al., 2009).

Anticancer Evaluation

Another study focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against several cancer cell lines, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Future Directions

The future directions for this compound could involve further studies into its potential applications. Given the properties of similar compounds, it could be studied for its potential use in fields like medicine or materials science .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-2-20-13-5-3-4-11(8-13)16(19)18-12-6-7-15-14(9-12)17-10-21-15/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXUGIOZBSTEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide

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